8-Chloroimidazo[1,2-a]pyrazin-3-amine is a nitrogen-containing heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its unique structure, which includes a chloro group at the eighth position of the imidazo ring and an amino group at the third position of the pyrazine. Its chemical formula is and it has a molar mass of approximately 167.6 g/mol.
The compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly those related to parasitic infections. Its mechanism of action and structural properties make it a candidate for further research in pharmacology.
8-Chloroimidazo[1,2-a]pyrazin-3-amine can be synthesized through various chemical methods, which have been documented in scientific literature. It is classified under heterocyclic compounds, specifically within the category of imidazo derivatives. This classification is significant due to the biological activities often associated with heterocycles, including antitumor and antimicrobial properties.
The synthesis of 8-Chloroimidazo[1,2-a]pyrazin-3-amine typically involves cyclization reactions using appropriate precursors. One common method includes:
This synthetic route allows for the formation of the imidazo[1,2-a]pyrazine core structure, which can then be further modified to introduce various substituents at different positions on the ring system .
8-Chloroimidazo[1,2-a]pyrazin-3-amine can participate in various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are crucial for developing derivatives that may exhibit enhanced biological activities or improved pharmacological profiles .
The mechanism of action for 8-Chloroimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific biological targets within pathogens. For instance, studies have shown that derivatives of this compound can inhibit Leishmania casein kinase I paralog 2 (L-CK1.2), which is essential for intracellular parasite survival . The inhibition occurs at low micromolar concentrations, indicating potent activity against certain parasites.
The proposed mechanism includes:
Key physical and chemical properties of 8-Chloroimidazo[1,2-a]pyrazin-3-amine include:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 167.6 g/mol |
Density | 1.52 g/cm³ (predicted) |
pKa | Approximately 5.21 (predicted) |
LogP | Low (indicating good solubility) |
These properties suggest that the compound may have favorable pharmacokinetic characteristics for drug development .
8-Chloroimidazo[1,2-a]pyrazin-3-amine has potential applications in several areas:
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system characterized by a fused bicyclic structure featuring bridgehead nitrogen atoms. This architecture confers remarkable hydrogen-bonding capabilities (typically 1–2 H-bond donors and 4 acceptors) and π-deficient character, enabling targeted interactions with biological targets [1] [6]. The 8-chloroimidazo[1,2-a]pyrazin-3-amine derivative (molecular formula: C₆H₅ClN₄; MW: 168.58 g/mol) strategically positions an electron-donating amino group and an electron-withdrawing chlorine atom at C-3 and C-8, respectively, creating an electronic asymmetry that enhances target selectivity [6] [9]. Key physicochemical properties include:
Table 1: Key Molecular Descriptors of 8-Chloroimidazo[1,2-a]pyrazin-3-amine
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 168.58 | Ideal for CNS penetration |
Rotatable Bonds | 0 | Enhanced rigidity |
H-bond Acceptors | 4 | Target interaction capability |
H-bond Donors | 1 | Solubility and target binding |
LogP | 0.96 | Balanced membrane permeability |
This scaffold’s significance is exemplified in neuroscience research, where derivatives serve as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). The imidazo[1,2-a]pyrazine core enables subnanomolar inhibition of hippocampal AMPARs with >1000-fold selectivity over cerebellar isoforms, attributed to its precise three-dimensional complementarity with the γ-8 protein interface [9].
Chlorinated imidazo[1,2-a]pyrazines emerged as synthetically versatile intermediates in the early 2000s, with key advancements in regioselective functionalization enabling their application across therapeutic areas:
Table 2: Evolution of Key Derivatives and Their Biological Activities
Derivative Class | Target/Application | Potency | Key Innovation |
---|---|---|---|
3-Aryl-8-sulfonamido | HP0525 ATPase (T4SS) inhibition | IC₅₀: 1–10 µM | Buchwald-Hartwig amination at C-8 |
2-(p-Fluorophenyl)-3-oxindole | AMPAR/TARP γ-8 negative modulation | IC₅₀: 100 pM | Suzuki coupling at C-3; fluorophenyl at C-2 |
8-Morpholino-3-oxindole | Anticonvulsant lead optimization | IC₅₀: 0.5 nM | Microsomal stability enhancement |
The C-8 chlorine atom in imidazo[1,2-a]pyrazin-3-amine is strategically positioned to influence both synthetic reactivity and target engagement through electronic and steric effects:
Electronic Effects
Steric and Synthetic Utility
Table 3: Comparative Reactivity of 8-Chloro vs. 8-Bromo Derivatives
Reaction | 8-Chloro Derivative Yield | 8-Bromo Derivative Yield | Conditions |
---|---|---|---|
Morpholine displacement | 92% | 95% | 90°C, DMSO, 12 h |
Suzuki coupling (aryl) | 45–67% | 70–85% | Pd(dppf)Cl₂, K₂CO₃, dioxane, 80°C |
Buchwald amination | 26–67% | 75–90% | tBuXPhos/Pd(dba)₂, tBuOH, reflux |
Biological Impact
Table 4: Electronic Parameters of 8-Chloroimidazo[1,2-a]pyrazin-3-amine
Parameter | Value | Method | Biological Consequence |
---|---|---|---|
σₘ (Hammett) | +0.37 | Computational | Enhanced electrophilicity at C-3 |
LogP | 0.96 ± 0.10 | Experimental (HPLC) | Optimal blood-brain barrier penetration |
TPSA | 56.21 Ų | Ertl’s method | Solubility and target engagement |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: